2-Chloro-5-ethoxybenzotrifluoride
Overview
Description
2-Chloro-5-ethoxybenzotrifluoride is an organic compound with the molecular formula C9H8ClF3O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-ethoxybenzotrifluoride typically involves the chlorination of 5-ethoxybenzotrifluoride. One common method includes the reaction of 5-ethoxybenzotrifluoride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ethoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include 2-amino-5-ethoxybenzotrifluoride or 2-thio-5-ethoxybenzotrifluoride.
Oxidation: Products include 2-chloro-5-ethoxybenzaldehyde or 2-chloro-5-ethoxybenzoic acid.
Reduction: Products include 5-ethoxybenzotrifluoride or 2-chloro-5-ethoxybenzene.
Scientific Research Applications
2-Chloro-5-ethoxybenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxybenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic or electrophilic pathways. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxybenzotrifluoride: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Chloro-5-methoxybenzotrifluoride: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-ethoxybenzotrifluoride: Similar structure but with the ethoxy group at the fourth position instead of the fifth.
Uniqueness
2-Chloro-5-ethoxybenzotrifluoride is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-chloro-4-ethoxy-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMRVFNQPUIWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243258 | |
Record name | Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-98-7 | |
Record name | Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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